1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-12-8-7(5-11-12)6(4-9)2-3-10-8/h2-3,5H,1H3 |
InChI Key |
ZQMZQWZWZHBHKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)C#N |
Origin of Product |
United States |
Biological Activity
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused ring system that enhances its biological activity. The presence of the carbonitrile group contributes to its reactivity and interaction with biological targets.
This compound has been identified as a modulator of monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MGL, this compound increases levels of 2-arachidonoylglycerol (2-AG), which can exert various physiological effects through cannabinoid receptors CB1 and CB2. This modulation has implications for pain relief, anti-inflammatory responses, and neuroprotection .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the pyrazolo[3,4-b]pyridine structure. For instance:
- Inhibition of TBK1 : A derivative showed potent inhibition of TANK-binding kinase 1 (TBK1) with an IC50 value of 0.2 nM, affecting downstream interferon signaling pathways in cancer cells .
- Cell Cycle Arrest : Compounds have demonstrated the ability to arrest the cell cycle and induce apoptosis in various cancer cell lines such as HeLa, MCF7, and HCT-116. The mechanism involves inhibition of cyclin-dependent kinases (CDKs) such as CDK2 and CDK9 .
Neuroprotective Effects
The modulation of the endocannabinoid system through MGL inhibition is associated with neuroprotective effects. Animal studies indicate that pharmacological inactivation of MGL leads to increased 2-AG levels, resulting in:
- Antinociceptive Effects : Reduction in pain responses in models of inflammatory and neuropathic pain .
- Anti-inflammatory Effects : Decreased pro-inflammatory signaling in conditions such as traumatic brain injury and neurodegeneration .
Structure-Activity Relationships (SAR)
The biological activity of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives is influenced significantly by their substituents:
- Substituents at positions N1, C3, C4, C5, and C6 have been systematically studied to optimize activity against various biological targets.
- Modifications that enhance lipophilicity or alter electronic properties can lead to improved binding affinity and selectivity for target enzymes or receptors .
Case Studies
Several case studies illustrate the compound's potential:
- A study demonstrated that a specific derivative exhibited significant anticancer activity with minimal toxicity to normal cells, suggesting a favorable therapeutic index .
- Another investigation into the anti-inflammatory properties showed that MGL modulators could reduce neuroinflammation in animal models of Alzheimer's disease .
Scientific Research Applications
Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
The synthesis of this compound typically involves multi-step reactions that can include cyclization and functionalization processes. Recent studies have highlighted the use of novel catalysts to enhance yields and reduce reaction times. For example, a magnetic metal-organic framework has been employed to facilitate the synthesis of pyrazolo[3,4-b]pyridine derivatives under solvent-free conditions, showcasing the compound's versatility in synthetic applications .
Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties. A study indicated that compounds within this class exhibit activity against various bacterial strains, suggesting potential use as antibiotics . The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways.
Antimalarial Properties
Research has shown that pyrazolo[3,4-b]pyridines can act as effective antimalarial agents. Compounds synthesized from this scaffold have been tested for their ability to inhibit the growth of Plasmodium species, which are responsible for malaria. These findings support the development of new treatments for malaria based on this chemical structure .
Anticancer Potential
The anticancer properties of this compound have been explored extensively. Studies indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The ability to target specific pathways involved in cancer progression makes it a promising candidate for further development .
Data Table: Summary of Biological Activities
| Activity | Target | Mechanism | References |
|---|---|---|---|
| Antimicrobial | Various bacteria | Inhibition of metabolic pathways | |
| Antimalarial | Plasmodium spp. | Growth inhibition | |
| Anticancer | Cancer cell lines | Induction of apoptosis |
Case Study 1: Synthesis and Antimicrobial Testing
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the molecular structure significantly enhanced antibacterial activity.
Case Study 2: Antimalarial Efficacy
In another investigation, a series of pyrazolo[3,4-b]pyridine compounds were tested for antimalarial activity against Plasmodium falciparum. The study concluded that specific substitutions on the pyrazole ring improved potency and selectivity towards the parasite.
Chemical Reactions Analysis
Hydrolysis of the Carbonitrile Group
The nitrile group undergoes hydrolysis under alkaline conditions to form carboxylic acid derivatives. This reaction is critical for generating intermediates for further functionalization:
Reaction Conditions
-
Base-mediated hydrolysis : Treatment with NaOH (1.5 eq) in aqueous ethanol (1:1 v/v) at reflux for 6–8 hours converts the nitrile to a carboxylic acid .
-
Yield : 85–90% for 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid .
Subsequent Functionalization
| Product | Reagent | Conditions | Yield |
|---|---|---|---|
| Methyl ester | Methanol/H2SO4 | Reflux, 4 hours | 78% |
| Carbohydrazide | Hydrazine hydrate | Ethanol, reflux, 2 hours | 75% |
Nucleophilic Substitution at the Pyrazolopyridine Core
The electron-deficient pyrazolopyridine ring facilitates nucleophilic substitution, particularly at position 5 or 7:
Halogenation
-
Bromination : Using Br₂ in acetic acid at 60°C introduces bromine at position 5 (analogous to 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives) .
Amination
-
Reaction with ammonia or primary amines under Pd catalysis enables substitution at position 3 or 5 .
Cyclization Reactions
The nitrile group participates in cyclization to form fused heterocycles:
Hydrazine-Mediated Cyclization
-
Treatment with hydrazine hydrate in n-butanol at 120°C for 12 hours yields triazolo-fused derivatives .
-
Mechanism : The nitrile reacts with hydrazine to form an amidrazone intermediate, followed by intramolecular cyclization .
Application in Cdk Inhibitor Synthesis
-
Reaction with 2,3-diaminobenzene derivatives forms 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, potent kinase inhibitors .
-
Key step : CDI-mediated coupling of carboxylic acid intermediates .
Metal Coordination Chemistry
The nitrogen-rich structure enables coordination with transition metals:
Ruthenium/Organometallic Complexes
-
Complexation with [Ru(η⁶-p-cymene)Cl₂]₂ in methanol at 60°C forms [RuCl(η⁶-p-cymene)(L)]Cl, where L = pyrazolopyridine ligand .
-
Stability : These complexes exhibit enhanced aqueous solubility and anticancer activity .
Structural Insights
Palladium-Catalyzed Cross-Coupling
The nitrile group remains inert under coupling conditions, enabling selective functionalization:
Suzuki–Miyaura Coupling
-
Reaction with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 90°C introduces aryl groups at position 5 .
Sonogashira Coupling
-
Alkynylation at position 3 using terminal alkynes, PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%) in THF/Et₃N (2:1) .
Reaction Optimization Data
| Reaction Type | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitrile hydrolysis | NaOH | 80 | 8 | 85–90 |
| Bromination | Br₂/AcOH | 60 | 6 | 70 |
| Suzuki coupling | Pd(PPh₃)₄ | 90 | 12 | 65–80 |
Mechanistic Insights
-
Nitrile reactivity : The electron-withdrawing nitrile enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks .
-
Steric effects : The 1-methyl group directs substitutions to positions 3 and 5 due to reduced steric hindrance .
This compound’s modular reactivity makes it a valuable scaffold for drug discovery, particularly in kinase inhibitor development . Experimental protocols emphasize solvent-free or aqueous conditions to align with green chemistry principles .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-b]pyridine core allows diverse functionalization, influencing physicochemical and biological properties. Key analogues include:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Position: The position of the cyano group (4 vs. 5) significantly alters electronic properties.
- Biological Activity: Tosyl (Ts) and aryl substituents enhance antitumor activity. Compound 13 showed higher potency (IC50 ~12 µM) than 12 (IC50 ~15 µM), likely due to dual cyano groups improving target binding .
- Synthesis Efficiency : Ionic liquid-mediated synthesis (e.g., [bmim][BF4]) achieves high yields (~93%) under mild conditions compared to traditional reflux methods .
Physicochemical Properties
Table 2: Physical and Analytical Data
Insights :
Preparation Methods
Condensation of Pyrazole and Pyridine Derivatives
The synthesis generally involves condensation reactions between pyrazole derivatives and pyridine precursors. For this compound, a common route is the cyclization of a 1-methylpyrazole derivative with a suitable nitrile-substituted pyridine precursor or its equivalent, facilitating the formation of the fused bicyclic system with a nitrile group at the 4-position.
Use of 3-Aminopyrazole or 1-Substituted Pyrazoles
Starting from 3-aminopyrazole or 1-substituted 1H-pyrazoles (e.g., 1-methyl-3-aminopyrazole), the pyridine ring can be constructed via cyclization reactions involving electrophilic substitution or condensation with aldehydes or nitrile-containing reagents. This method allows for selective introduction of the methyl group at the N1 position and the nitrile at C4.
Catalytic Condensation Using Metal-Organic Frameworks
Recent advances include the use of nano-magnetic metal-organic frameworks (MOFs) as catalysts to promote condensation reactions under solvent-free conditions. For example, Fe3O4@MIL-101(Cr)-N(CH2PO3)2 has been employed to catalyze the condensation of aldehydes, pyrazolylamines, and cyanoacetyl derivatives, yielding pyrazolo[3,4-b]pyridines efficiently with high yields and recyclability of the catalyst. Although this study focused on pyrazolo[3,4-b]pyridines with indole substituents, the methodology is adaptable for synthesizing this compound analogs.
Palladium-Catalyzed Cross-Coupling and Cyclization
Comparative Data Table of Preparation Methods
Detailed Research Findings
Selectivity and Substitution Patterns: The use of 1-substituted pyrazoles (e.g., 1-methyl) as starting materials leads to selective methylation at the N1 position of the pyrazolo[3,4-b]pyridine core, while nitrile groups are introduced at the 4-position via appropriate nitrile-containing precursors.
Catalyst Efficiency: The Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalyst demonstrated excellent activity in promoting condensation reactions under solvent-free conditions, reducing reaction times and improving yields. The catalyst can be reused multiple times without significant loss of activity, supporting sustainable synthesis.
Reaction Conditions: Optimal conditions for condensation reactions typically involve moderate heating (80–120 °C), inert atmosphere (argon or nitrogen), and the presence of bases such as cesium carbonate or potassium carbonate to facilitate cyclization and condensation steps.
Purification: Products are commonly purified by chromatographic techniques such as silica gel column chromatography using ethyl acetate/n-hexane mixtures, ensuring high purity of the final compound.
Q & A
Q. Advanced
- Molecular Modeling : SMILES/InChi notations (e.g.,
C12H10N6) enable DFT studies to predict HOMO-LUMO gaps and charge distribution . - Docking Studies : The pyrazolo-pyridine scaffold is docked into protein targets (e.g., soluble guanylyl cyclase) using software like AutoDock .
How are thermodynamic properties (e.g., stability, solubility) determined for this compound?
Q. Basic
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., ~328°C for related derivatives) .
- DSC : Identifies melting points (e.g., 100–101.5°C) .
- Solubility Tests : Conducted in ethanol, DMSO, or water (polarity matches the nitrile group) .
What crystallographic software and parameters are recommended for structure refinement?
Q. Advanced
- Software : SHELXL is the gold standard for small-molecule refinement. Key parameters:
- Example : A pyrazolo-pyridine derivative refined with R-factor = 0.058 using SHELXL .
How to investigate reaction mechanisms for pyrazolo-pyridine synthesis?
Q. Advanced
- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS.
- Isotopic Labeling : Track nitrile group incorporation using ¹³C-labeled reagents.
- DFT Calculations : Simulate transition states (e.g., ring-closure via nucleophilic attack) .
What pharmacological screening approaches are applicable to this compound?
Advanced
While direct data is limited, related pyrazolo-pyridines are screened for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
